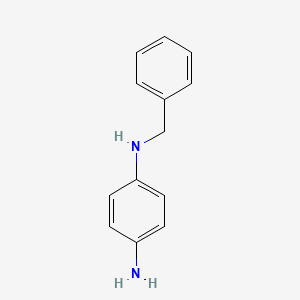

N1-Benzylbenzene-1,4-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-N-benzylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,15H,10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFCOTXLSHLIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401284 | |

| Record name | N-BENZYLBENZENE-1,4-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17272-83-2 | |

| Record name | N-BENZYLBENZENE-1,4-DIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N1-Benzylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzylbenzene-1,4-diamine, also known as N-benzyl-p-phenylenediamine, is an aromatic amine with significant applications as a versatile intermediate in organic synthesis, particularly in the production of dyes, polymers, and specialty chemicals.[1] Its unique molecular structure, featuring both a primary and a secondary amine group, as well as aromatic rings, imparts a range of chemical and physical properties that are of interest in materials science and medicinal chemistry. This guide provides a comprehensive overview of the core chemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its known and potential biological activities.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[2] The presence of both hydrogen bond donors (the amine groups) and acceptors (the nitrogen atoms), along with the aromatic rings, dictates its physical properties and reactivity.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂ | [2] |

| Molar Mass | 198.26 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 30 °C (Predicted); ~145-148 °C (Reported for a similar compound) | [2] |

| Boiling Point | 366.7 ± 17.0 °C (Predicted) | [2] |

| Density | 1.153 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa (Predicted) | 6.35 ± 0.10 | [2] |

| Flash Point | 206.7 °C | [2] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

| Spectroscopy | Characteristic Peaks/Signals | Reference |

| ¹H NMR | Aromatic protons: 6.6-7.3 ppm (multiplets); Benzyl methylene protons (CH₂): ~4.4 ppm (singlet) | [1] |

| Infrared (IR) | N-H stretching: 3200-3500 cm⁻¹ (multiple bands); Aromatic C-C stretching: 1500-1600 cm⁻¹ | [1] |

| UV-Vis | λmax: ~254 nm (corresponding to the π→π* transition of the benzene ring) | [1] |

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below. These protocols are based on standard techniques for aromatic amines.

Synthesis of this compound

A common method for the synthesis of this compound involves the direct reaction of p-phenylenediamine with benzyl bromide in the presence of a base.[1][2]

Materials:

-

p-Phenylenediamine

-

Benzyl bromide

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., acetonitrile)

Procedure:

-

Dissolve p-phenylenediamine and the base in the solvent in a round-bottom flask.

-

Add benzyl bromide dropwise to the solution while stirring at room temperature.

-

Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and filter to remove the base.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Characterization Protocols

The melting point is determined using a capillary melting point apparatus.[3]

Procedure:

-

Ensure the this compound sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Proton NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.[4]

Procedure:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Acquire the ¹H NMR spectrum using a standard pulse program.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[5]

Procedure:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal after the measurement.

UV-Vis spectra are recorded using a double-beam UV-Vis spectrophotometer.

Procedure:

-

Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol).

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Fill a matching quartz cuvette with the sample solution.

-

Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.

-

Identify the wavelength of maximum absorbance (λmax).

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily governed by the nucleophilic nature of its amino groups and the potential for electrophilic substitution on the aromatic ring.[1]

-

Oxidation: The amine groups can be oxidized to form nitroso or quinone compounds.[1]

-

Acylation: The primary and secondary amines can undergo acylation reactions.[1]

-

Condensation: The primary amine can participate in condensation reactions with carbonyl compounds to form imines.[1]

These reactive properties make it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and polymers.[1][2]

Biological Activity and Signaling Pathways

While this compound is primarily used as a chemical intermediate, some research suggests potential biological activity.

Enzyme Inhibition

There is an indication that this compound may act as an inhibitor of human sirtuin type 2 (SIRT2), an enzyme implicated in various cellular processes and diseases.[1] This suggests potential for further investigation in drug development.

Context from p-Phenylenediamine (PPD)

The parent compound, p-phenylenediamine (PPD), has been studied more extensively for its biological effects. PPD has been shown to induce apoptosis in human urothelial cells through the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial pathway.[6] Furthermore, studies have indicated that PPD may inhibit the NF-κB, mTOR, and Wnt signaling pathways.[6] It is important to note that these findings are for PPD and have not been directly demonstrated for its N-benzyl derivative.

Visualizations

Synthesis Workflow

Caption: A simplified workflow for the synthesis of this compound.

Potential Biological Interaction

Caption: Postulated inhibitory interaction of this compound with SIRT2.

Known Signaling Pathways of p-Phenylenediamine (PPD)

Caption: Overview of signaling pathways affected by the parent compound, p-phenylenediamine.

Safety and Handling

This compound should be handled with care in a well-ventilated area or under a chemical fume hood.[2] It may be irritating to the eyes, skin, and respiratory tract.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.[2] Avoid contact with strong oxidizing agents and strong acids.[2]

Conclusion

This compound is a chemical compound with well-defined physical and spectroscopic properties. Its utility as a synthetic intermediate is well-established. While its biological activity is not extensively studied, preliminary information suggests potential avenues for research in drug discovery, particularly in the context of enzyme inhibition. The provided experimental protocols offer a foundation for the consistent and accurate characterization of this compound. Further research is warranted to fully elucidate its potential biological roles and mechanisms of action.

References

- 1. Buy this compound | 17272-83-2 [smolecule.com]

- 2. Spectrophotometric determination of some aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. westlab.com [westlab.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. para-Phenylenediamine induces apoptosis through activation of reactive oxygen species-mediated mitochondrial pathway, and inhibition of the NF-κB, mTOR, and Wnt pathways in human urothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Structural Enigma: A Technical Guide to N1-Benzylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzylbenzene-1,4-diamine is a versatile aromatic amine with significant potential in medicinal chemistry and materials science.[1] Its molecular structure, featuring a benzene-1,4-diamine core with a benzyl group substitution on one of the amino groups, imparts unique chemical properties that make it a valuable intermediate in the synthesis of a variety of organic compounds.[1] Despite its acknowledged importance, a definitive crystal structure of this compound, including detailed crystallographic data, remains elusive in the public domain. This technical guide provides a comprehensive overview of the available data on this compound, including its synthesis, physicochemical properties, and a generalized experimental workflow for its crystallization and subsequent crystal structure determination. The absence of specific crystallographic data in the literature underscores a knowledge gap and presents an opportunity for further research to fully elucidate the solid-state architecture of this compound.

Introduction

This compound (CAS No: 17272-83-2) is a substituted aromatic diamine that has garnered interest as a building block in organic synthesis.[1][2] Its utility spans the development of novel dyes, pharmaceuticals, and functional polymers.[1][3] The presence of both a primary and a secondary amine, along with two aromatic rings, allows for a range of chemical transformations and intermolecular interactions, such as hydrogen bonding, which can influence the material properties of its derivatives.[1] While the compound is known to be a white crystalline solid, detailed information regarding its three-dimensional lattice structure is not currently available in published literature or crystallographic databases.[1][3] This guide aims to consolidate the existing knowledge on this compound and to provide a methodological framework for future studies focused on determining its crystal structure.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂ | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | Approximately 145-148 °C | [3] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide | [3] |

| CAS Number | 17272-83-2 | [2] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the direct reaction of p-phenylenediamine with benzyl bromide in the presence of a base.[3] This nucleophilic substitution reaction is a well-established route for N-alkylation of amines.

Experimental Protocol: Synthesis

Materials:

-

p-Phenylenediamine

-

Benzyl bromide

-

A suitable base (e.g., sodium carbonate, triethylamine)

-

An appropriate solvent (e.g., ethanol, acetonitrile)

Procedure:

-

Dissolve p-phenylenediamine and the base in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Slowly add benzyl bromide to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Crystallization and Crystal Structure Determination: A Proposed Workflow

As the specific crystal structure of this compound has not been reported, this section outlines a general experimental protocol for obtaining single crystals suitable for X-ray diffraction analysis.

Experimental Protocol: Crystallization

Objective: To grow single crystals of this compound of sufficient size and quality for X-ray crystallography.

Methods:

-

Slow Evaporation:

-

Prepare a saturated solution of the purified compound in a suitable solvent or solvent mixture at room temperature.

-

Filter the solution to remove any particulate matter.

-

Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.

-

-

Vapor Diffusion (Liquid-Liquid or Solid-Liquid):

-

Dissolve the compound in a small amount of a solvent in which it is readily soluble.

-

Place this solution in a small, open vial.

-

Place the vial inside a larger, sealed container that contains a larger volume of a second solvent (the "anti-solvent") in which the compound is poorly soluble.

-

Allow the anti-solvent vapor to slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to a lower temperature, allowing the solubility to decrease and crystals to form.

-

Experimental Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the three-dimensional atomic arrangement of this compound in the solid state.

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution: The collected diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and their displacement parameters are refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.

Crystallization and Structure Determination Workflow

Caption: General workflow for crystallization and structure determination.

Conclusion and Future Outlook

This compound remains a compound of significant interest with untapped potential. While its synthesis and basic properties are documented, the absence of a determined crystal structure represents a critical gap in our understanding of its solid-state behavior. The determination of its crystal structure would provide invaluable insights into its molecular conformation, packing arrangement, and intermolecular interactions. This knowledge is paramount for rational drug design, the development of new materials with tailored properties, and for advancing our fundamental understanding of structure-property relationships in aromatic amines. The experimental workflows provided herein offer a clear path forward for researchers to undertake this important investigation. The elucidation of the crystal structure of this compound will undoubtedly catalyze further exploration of its applications in various scientific and industrial fields.

References

Spectroscopic Profile of N1-Benzylbenzene-1,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of N1-Benzylbenzene-1,4-diamine (CAS: 17272-83-2), a versatile aromatic diamine with applications in medicinal chemistry and materials science.[1] The document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles, supported by generalized experimental protocols for data acquisition.

Molecular Structure and Properties

This compound, with the molecular formula C₁₃H₁₄N₂, consists of a p-phenylenediamine core where one amino group is substituted with a benzyl group.[1] This structure imparts a unique combination of rigidity from the aromatic rings and conformational flexibility from the benzyl substituent.

Molecular Formula: C₁₃H₁₄N₂ Molecular Weight: 198.26 g/mol [1][2]

Spectroscopic Data

The following sections summarize the essential spectroscopic data for this compound, crucial for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum is characterized by signals from the aromatic protons and the benzylic methylene protons. The aromatic protons appear as complex multiplets in the downfield region, while the methylene protons are observed as a singlet.[1]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.6 - 7.3 | Multiplet | 9H | Aromatic protons (C₆H₅ and C₆H₄) |

| ~4.4 | Singlet | 2H | Benzyl methylene protons (-CH₂-) |

| Variable | Broad Singlet | 3H | Amine protons (-NH₂ and -NH-) |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~45-50 | Benzyl methylene carbon (-CH₂-) |

| 110 - 150 | Aromatic carbons |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies. The spectrum for this compound clearly indicates the presence of primary and secondary amine groups, as well as aromatic C-H and C=C bonds.[1]

Table 3: Infrared (IR) Spectroscopic Data for this compound [1]

| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment | Intensity |

| 3200-3500 | N-H Stretch | Primary and secondary amines | Medium-Strong |

| 3000-3100 | C-H Stretch | Aromatic | Weak-Medium |

| 2800-3000 | C-H Stretch | Benzyl -CH₂- group | Medium |

| 1550-1650 | N-H Bend | Amine deformation | Medium |

| 1500-1600 | C=C Stretch | Aromatic ring vibrations | Strong |

| 1200-1300 | C-N Stretch | Amine C-N bonds | Medium |

| 750-900 | C-H Bend | Aromatic out-of-plane bending | Strong |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The molecular ion peak is observed at an m/z of 198. A characteristic feature of benzyl-containing compounds is the formation of the highly stable tropylium ion, which is observed as the base peak at m/z 91.[1]

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion | Relative Intensity |

| 198 | [M]⁺ | Moderate |

| 91 | [C₇H₇]⁺ | 100% (Base Peak) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired using a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. Chemical shifts are referenced to the solvent peak.

-

IR Spectroscopy

-

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of this compound (1-2 mg) with anhydrous KBr (approximately 100 mg) and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: An FT-IR spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum is recorded first, followed by the spectrum of the sample. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as methanol or acetonitrile.

-

Instrumentation: An electron ionization mass spectrometer (EI-MS) is commonly used for the analysis of such compounds.

-

Data Acquisition: The sample is introduced into the high-vacuum source of the mass spectrometer, where it is vaporized and ionized by a beam of electrons. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of organic compounds.

References

An In-depth Technical Guide on the Physical Properties of N1-Benzylbenzene-1,4-diamine

This technical guide provides a comprehensive overview of the known physical properties of N1-Benzylbenzene-1,4-diamine (CAS No. 17272-83-2), with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physical and Chemical Properties

This compound, with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol , is an organic compound featuring a benzene ring substituted with two amine groups at the 1 and 4 positions, and a benzyl group attached to one of the nitrogen atoms.[1] At room temperature, it presents as a white crystalline solid.[1][2]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Source |

| Melting Point | 30°C | Experimental[1][2] |

| Boiling Point | 366.7 ± 17.0°C | Predicted[1][2] |

| Density | 1.153 ± 0.06 g/cm³ | Predicted[1][2] |

| Molecular Formula | C13H14N2 | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

The experimentally determined melting point is 30°C.[1] This relatively low melting point is attributed to the conformational flexibility introduced by the benzyl substituent, which can reduce the efficiency of intermolecular packing.[1] The predicted boiling point of 366.7 ± 17.0°C at standard atmospheric pressure suggests significant thermal stability, likely due to intermolecular hydrogen bonding from the primary and secondary amine groups.[1]

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points of this compound are not available in the provided search results. The reported melting point is based on experimental determination, while the boiling point is a computational prediction.[1]

Logical Relationship of Physical States

The following diagram illustrates the relationship between temperature and the physical state of this compound based on its reported melting and boiling points.

References

An In-depth Technical Guide to the Solubility of N1-Benzylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on currently available public information. It is important to note that specific quantitative solubility data for N1-Benzylbenzene-1,4-diamine is not extensively reported in peer-reviewed literature. The following guide compiles qualitative data, physical properties from various sources, and standardized experimental protocols that researchers can employ to determine precise solubility parameters.

Introduction

This compound (CAS No. 17272-83-2) is an organic compound featuring a p-phenylenediamine structure substituted with a benzyl group on one of the nitrogen atoms. Its molecular formula is C₁₃H₁₄N₂. This structure, possessing both hydrophobic aromatic rings and polar amine functionalities capable of hydrogen bonding, imparts a versatile solubility profile. The compound serves as a valuable intermediate in medicinal chemistry and organic synthesis, particularly in the development of dyes, polymers, and potentially therapeutic agents. Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, formulation, and biological screening processes.

Physical and Chemical Properties

A review of chemical databases reveals some physical characteristics of this compound. It is typically a white crystalline solid. However, there is a notable discrepancy in the reported melting point, with sources citing values as low as 30°C and as high as 145-148°C. This significant difference may be attributable to variations in crystalline form (polymorphism) or impurities, highlighting the need for careful characterization of the material being used in any study.

-

Molecular Formula: C₁₃H₁₄N₂

-

Molar Mass: 198.26 g/mol

-

Appearance: White crystalline solid

-

Melting Point: 30°C or 145-148°C (Conflicting reports)

-

Boiling Point (Predicted): ~366.7°C

-

Density (Predicted): ~1.153 g/cm³

Solubility Profile

While quantitative data is scarce, qualitative descriptions of solubility are available. The compound's solubility is governed by the large hydrophobic surface area of its two aromatic rings and the polar nature of its primary and secondary amine groups.

The general solubility trend is poor aqueous solubility with good solubility in several common organic solvents, particularly those that are polar aprotic. This is attributed to the hydrophobic nature of the aromatic systems and the ability of organic solvents to effectively solvate the amine functionalities.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Solvent Name | Reported Solubility | Reference |

| Polar Protic | Ethanol | Soluble | [1] |

| Halogenated | Chloroform | Soluble | [1] |

| Polar Aprotic | Dimethylformamide (DMF) | Soluble | [1] |

| General Polar Aprotic Solvents | Excellent Solubility | [2] | |

| Aqueous | Water | Poor Solubility | [2] |

Experimental Protocols

Detailed experimental protocols for the synthesis and solubility determination of this compound are provided below.

A common method for the synthesis of N-alkylated amines is through nucleophilic substitution. A two-step process, adapted from methodologies for similar structures, involving nucleophilic aromatic substitution followed by reduction, is a reliable route.

-

Step 1: N-Benzylation of 4-Nitroaniline.

-

To a solution of 4-nitroaniline (1 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF), add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq.) dropwise to the suspension.

-

Heat the reaction mixture to 60-80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, pour the reaction mixture into ice water to precipitate the product, N-benzyl-4-nitroaniline.

-

Filter the solid, wash with water, and dry under vacuum. The product can be purified further by recrystallization from ethanol.

-

-

Step 2: Reduction of the Nitro Group.

-

Dissolve the synthesized N-benzyl-4-nitroaniline (1 eq.) in ethanol or ethyl acetate.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C, ~0.05 eq.).

-

Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) under a hydrogen gas atmosphere (3-4 bar).

-

Shake the reaction at room temperature for 6-12 hours, monitoring by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Evaporate the solvent from the filtrate under reduced pressure to yield this compound. The final product can be purified by column chromatography on silica gel if necessary.

-

The equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[3]

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a precisely known volume of the desired organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials tightly and place them in a shaker or agitator within a temperature-controlled incubator (e.g., 25°C). Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[4][5]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature to let the excess solid settle. For robust separation, centrifuge the vials at the test temperature.

-

Sampling: Carefully extract an aliquot of the clear, supernatant liquid from each vial. Take care not to disturb the solid material at the bottom.

-

Analysis:

-

Dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.[2][6]

-

A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in units of mg/mL or mol/L. The process should be repeated at least three times to ensure reproducibility.[4]

Mandatory Visualizations

The following diagrams illustrate the workflows for synthesis and solubility determination.

Caption: A representative two-step workflow for the synthesis of this compound.

Caption: Workflow for the Shake-Flask method of solubility determination.

References

N1-Benzylbenzene-1,4-diamine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of N1-Benzylbenzene-1,4-diamine, a versatile aromatic diamine with significant potential in organic synthesis, materials science, and medicinal chemistry. This document outlines its fundamental chemical and physical properties, provides insights into its synthesis, and explores its reactivity and potential applications.

Core Chemical and Physical Properties

This compound is an organic compound featuring a benzene ring substituted with two amine groups at the 1 and 4 positions, and a benzyl group attached to one of the nitrogen atoms.[1] This structural arrangement imparts a unique combination of properties that make it a valuable intermediate in various chemical transformations.

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C13H14N2[1] |

| Molecular Weight | 198.26 g/mol [1][2] |

| CAS Number | 17272-83-2[1] |

| Appearance | White crystalline solid[1][3] |

| Melting Point | 30 °C[1][3] |

| Boiling Point | 366.7 ± 17.0 °C (Predicted)[3] |

| Density | 1.153 ± 0.06 g/cm³ (Predicted)[1][3] |

| pKa | 6.35 ± 0.10 (Predicted)[3] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several established organic chemistry methodologies. A common and straightforward approach involves the nucleophilic substitution reaction between a starting diamine and a benzyl halide.

General Synthesis Protocol via Nucleophilic Aromatic Substitution:

A prevalent method for synthesizing related N-benzylated diamines involves the reaction of a nitroaniline precursor with a benzyl halide, followed by the reduction of the nitro group. The following is a generalized experimental protocol based on the synthesis of a similar compound, N1-benzyl-4-chlorobenzene-1,2-diamine.[4]

-

N-Benzylation of Nitroaniline:

-

Dissolve the starting nitroaniline (1 equivalent) in a suitable solvent such as ethanol.

-

Add a base, such as potassium carbonate or triethylamine, to the solution.

-

Add benzyl bromide (1 equivalent) dropwise to the reaction mixture.

-

Heat the mixture at reflux for a specified period (typically monitored by TLC or HPLC until completion).

-

After cooling, the reaction mixture is typically worked up by extraction and purified by chromatography to yield the N-benzylnitroaniline intermediate.

-

-

Reduction of the Nitro Group:

-

Dissolve the N-benzylnitroaniline intermediate in a suitable solvent like hot ethanol.[4]

-

Add a reducing agent. A common system is iron powder (6 equivalents) in the presence of an acidic activator like ammonium chloride (6 equivalents) in water.[4]

-

Heat the reaction mixture at an elevated temperature (e.g., 80 °C) until the reduction is complete, as monitored by TLC or HPLC (typically 1-3 hours).[4]

-

Upon completion, cool the reaction and quench with a saturated solution of sodium bicarbonate.[4]

-

The product is then extracted with an organic solvent (e.g., CH2Cl2), washed with brine, dried over a drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure to afford the final N1-benzyldiamine product.[4]

-

The following diagram illustrates the general workflow for the synthesis of an N-benzylated diamine from a nitroaniline precursor.

Caption: General synthesis workflow for N-benzylated diamines.

Chemical Reactivity and Applications

The chemical behavior of this compound is primarily dictated by the nucleophilic nature of its amino groups and the potential for electrophilic substitution on the aromatic ring.[1]

-

Nucleophilic Reactions: The primary and secondary amine functionalities are reactive towards a variety of electrophiles. They can readily undergo acylation, alkylation, and condensation reactions with carbonyl compounds to form imines.[1]

-

Oxidation: The compound can be oxidized by agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of nitroso compounds or quinones.[1]

-

Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups.[1]

Due to its versatile reactivity, this compound serves as a valuable building block in several areas:

-

Organic Synthesis: It is a key intermediate in the synthesis of more complex molecules, including dyes, pharmaceuticals, and other specialty chemicals.[3][5]

-

Materials Science: The presence of aromatic rings and amine groups suggests potential applications in the development of novel polymers and functional materials. The rigid aromatic structures can contribute to thermal stability, while the amine groups can participate in hydrogen bonding, influencing material properties.[1]

-

Medicinal Chemistry: The diamine scaffold is present in various biologically active compounds, making this compound a potential starting material for the development of new therapeutic agents.[1]

References

An In-depth Technical Guide to N1-Benzylbenzene-1,4-diamine: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzylbenzene-1,4-diamine, a substituted aromatic diamine, has garnered interest within the scientific community for its potential applications in medicinal chemistry, materials science, and organic synthesis. This technical guide provides a comprehensive overview of its discovery and history, detailed synthesis protocols, physicochemical properties, and its emerging role as a modulator of key biological pathways. Notably, this document elucidates its function as a potential inhibitor of Sirtuin 2 (SIRT2), a significant target in various disease pathologies. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, also known as N-benzyl-p-phenylenediamine, is an organic compound featuring a benzene ring substituted with two amine groups at the 1 and 4 positions, with a benzyl group attached to one of the nitrogen atoms.[1] This structural arrangement confers upon it a unique combination of properties, including nucleophilicity, aromaticity, and the potential for hydrogen bonding, making it a versatile intermediate in various chemical transformations.[1] Its applications span from a building block in the synthesis of dyes and polymers to a scaffold in the development of novel therapeutic agents.[1][2] A significant area of contemporary research interest lies in its potential biological activity, particularly as an inhibitor of histone deacetylases, with a noted potential against Sirtuin 2 (SIRT2).

Discovery and History

While the broader class of N-substituted p-phenylenediamines has been utilized in industrial applications for many decades, particularly as antioxidants in rubber manufacturing, the specific investigation of this compound as a distinct chemical entity for applications in medicinal chemistry is a more recent development. Early mentions of related N-benzyl-p-phenylenediamine derivatives can be found in patent literature dating back to the mid-20th century, primarily focusing on their use as antiozonants. For instance, a 1962 patent by The Firestone Tire & Rubber Company described a two-step synthesis for a related compound, N-benzyl-N'-phenyl-p-phenylenediamine, highlighting the early industrial interest in this class of molecules. However, the focused exploration of this compound for its biological activities appears to have emerged in the early 21st century with the growing interest in small molecule modulators of epigenetic targets.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 17272-83-2 | [3] |

| Molecular Formula | C₁₃H₁₄N₂ | [1] |

| Molecular Weight | 198.27 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 30-33 °C | [1] |

| Boiling Point | 366.7 °C (Predicted) | [1] |

| Density | 1.153 g/cm³ (Predicted) | [1] |

| pKa (most basic) | 6.35 (Predicted) | [1] |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, and dimethylformamide. | [3] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The two primary routes are direct N-benzylation of p-phenylenediamine and reductive amination.

N-Benzylation of p-Phenylenediamine

This is a direct and common method for the synthesis of this compound.[3]

Reaction Scheme:

Caption: N-Benzylation of p-phenylenediamine.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine (1.0 equivalent) in a suitable organic solvent such as acetonitrile or ethanol.

-

Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃, 2.0 equivalents), to the solution.

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl bromide (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Reductive Amination

Reductive amination offers an alternative pathway, proceeding through an imine intermediate.

Reaction Scheme:

References

- 1. Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of New SIRT2 Inhibitors by Utilizing a Consensus Docking/Scoring Strategy and Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

A Theoretical and Methodological Guide to N1-Benzylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize N1-Benzylbenzene-1,4-diamine. While direct, in-depth theoretical studies on this specific molecule are not extensively published, this document outlines the established computational and experimental protocols used for analogous compounds. It serves as a framework for researchers aiming to investigate its molecular properties, reactivity, and potential applications in fields such as medicinal chemistry and materials science.

Introduction to this compound

This compound, with the molecular formula C₁₃H₁₄N₂, is an N-substituted aromatic diamine.[1] Its structure consists of a benzene-1,4-diamine core where one amino group is substituted with a benzyl group.[1] This configuration, featuring primary and secondary amine functionalities along with two benzene rings, imparts unique chemical properties that make it a valuable intermediate in organic synthesis, particularly for dyes, pharmaceuticals, and as a potential enzyme inhibitor.[1][2]

Physicochemical Properties

A summary of the fundamental molecular and physical properties of this compound is presented below. These values are derived from computational analyses and experimental data where available.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄N₂ | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | ~145-148 °C | [2] |

| Theoretically Calculated Density | 1.153 ± 0.06 g/cm³ | [1] |

| LogP (Computed) | 2.17 to 3.13 |

Theoretical Studies: A Methodological Framework

Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the electronic structure, reactivity, and spectroscopic properties of molecules like this compound at the quantum level. The following sections detail the standard computational protocols applied to similar aromatic amines.

Computational Workflow

The general workflow for a comprehensive theoretical analysis involves geometry optimization, frequency analysis, and the calculation of various molecular properties.

Caption: Workflow for DFT-based theoretical analysis of molecular properties.

Molecular Geometry Optimization

The first step in computational analysis is to find the most stable conformation of the molecule by optimizing its geometry. This process minimizes the energy of the structure, providing key parameters such as bond lengths, bond angles, and dihedral angles. For analogous molecules, calculations are typically performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.

Table 2: Predicted Optimized Geometric Parameters (Illustrative) (Note: These are representative values based on similar structures, not specific calculated data for this compound.)

| Parameter | Bond | Predicted Length (Å) | Parameter | Atoms | Predicted Angle (°) |

| Bond Length | C-C (aromatic) | 1.39 - 1.41 | Bond Angle | C-N-H | ~112 - 115 |

| C-N | 1.40 - 1.43 | C-C-C (aromatic) | ~119 - 121 | ||

| N-H | ~1.01 | H-N-H | ~107 - 110 | ||

| C-H (aromatic) | ~1.08 | C-CH₂-N | ~113 | ||

| C-CH₂ | ~1.51 |

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a smaller gap suggests higher reactivity.

Table 3: Predicted Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Predicted Energy (eV) | Description |

| E(HOMO) | -5.0 to -5.5 | Electron-donating capability |

| E(LUMO) | -0.8 to -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 | Chemical reactivity & kinetic stability |

Molecular Electrostatic Potential (MEP)

The MEP surface is a visual tool used to predict reactive sites for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface.

-

Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the nitrogen atoms of the amine groups.

-

Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. These are typically found around the hydrogen atoms of the amine groups.

-

Green regions (neutral potential): Represent areas of neutral charge, often associated with the carbon-hydrogen bonds of the aromatic rings.

Vibrational Frequency Analysis

Theoretical vibrational frequencies are calculated to complement experimental FT-IR and Raman spectroscopy. By comparing the calculated wavenumbers with experimental spectra, a detailed assignment of vibrational modes can be achieved, confirming the molecular structure. Calculations are performed at the same level of theory as the geometry optimization.

Table 4: Predicted vs. Experimental Vibrational Frequencies (Illustrative)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| N-H Stretching (Primary Amine) | ~3400 - 3500 | 3200 - 3500 |

| N-H Stretching (Secondary Amine) | ~3350 | 3200 - 3500 |

| C-H Stretching (Aromatic) | ~3050 - 3100 | ~3030 |

| C=C Stretching (Aromatic) | ~1500 - 1600 | 1500 - 1600 |

| C-N Stretching | ~1250 - 1350 | ~1280 |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the direct nucleophilic substitution reaction between p-phenylenediamine and benzyl bromide.

Protocol:

-

Reactant Preparation: Dissolve p-phenylenediamine in a suitable organic solvent (e.g., ethanol or DMF).

-

Base Addition: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), to the solution to act as a proton scavenger.

-

Benzyl Bromide Addition: Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature or under gentle heating (e.g., 60-80 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, filter the mixture to remove the base. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.[2]

Computational Methodology Protocol

The following protocol outlines the steps for conducting DFT calculations on this compound using a program like Gaussian.

Protocol:

-

Structure Input: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView).

-

Geometry Optimization:

-

Select the DFT method: B3LYP.

-

Select the basis set: 6-311++G(d,p).

-

Initiate an optimization calculation to locate the ground-state energy minimum.

-

-

Frequency Calculation:

-

Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).

-

Confirm that the optimization resulted in a true minimum by checking for the absence of imaginary frequencies.

-

-

Electronic Property Analysis:

-

From the output of the optimization, extract the energies of the HOMO and LUMO to determine the energy gap.

-

Generate the Molecular Electrostatic Potential (MEP) surface to visualize charge distribution and predict reactivity.

-

-

NMR Simulation:

-

Perform a Gauge-Independent Atomic Orbital (GIAO) calculation to predict the ¹H and ¹³C NMR chemical shifts.

-

Reference the calculated shifts against a standard compound (e.g., Tetramethylsilane, TMS) for comparison with experimental data.

-

Caption: Logical relationship between theoretical predictions and experimental validation.

Conclusion

This guide establishes a robust framework for the theoretical and experimental investigation of this compound. By integrating DFT calculations with standard laboratory synthesis and characterization techniques, researchers can obtain a deep understanding of its structural, electronic, and reactive properties. The outlined protocols provide a clear pathway for predicting and validating the molecule's behavior, paving the way for its application in the development of novel materials and therapeutic agents.

References

Quantum Chemical Analysis of N1-Benzylbenzene-1,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the molecular properties of N1-Benzylbenzene-1,4-diamine. By integrating quantum chemical calculations with experimental data, researchers can gain deep insights into the molecule's electronic structure, spectroscopic behavior, and reactivity, which is crucial for its applications in medicinal chemistry, organic synthesis, and materials science.

This compound, with the molecular formula C₁₃H₁₄N₂, is an aromatic amine featuring a benzene-1,4-diamine core with a benzyl group substituent on one of the nitrogen atoms.[1] This structure imparts unique chemical properties that make it a valuable intermediate in the synthesis of dyes, pesticides, and pharmaceuticals, and as a component in the development of high-performance polymers.[1][2]

Molecular and Spectroscopic Data

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting molecular properties. These theoretical values, when compared with experimental data, provide a robust validation of the computational model. The following tables summarize key experimental data for this compound and outline the parameters typically determined through DFT calculations.

Table 1: Physicochemical and Electronic Properties

| Property | Experimental Value | Calculated Value (Theoretical Target) |

| Molecular Formula | C₁₃H₁₄N₂[1] | N/A |

| Molecular Weight | 198.26 g/mol [1] | 198.26 g/mol |

| Melting Point | ~30°C / 145-148°C[1][2] | Melting Point (via simulation) |

| Boiling Point | 366.7°C (Predicted)[3] | Boiling Point (via simulation) |

| Density | 1.153 ± 0.06 g/cm³ (Calculated)[1] | Electron Density, Molecular Volume |

| HOMO Energy | N/A | Highest Occupied Molecular Orbital Energy |

| LUMO Energy | N/A | Lowest Unoccupied Molecular Orbital Energy |

| HOMO-LUMO Gap | N/A | Energy difference (ΔE) |

| Dipole Moment | N/A | Total Dipole Moment and components (Debye) |

Table 2: Spectroscopic Data Summary

| Spectroscopic Data | Experimental Observations | Calculated Value (Theoretical Target) |

| ¹H NMR | Aromatic protons: 6.6-7.3 ppm (multiplets); Benzyl CH₂: ~4.4 ppm (singlet)[1] | Chemical Shifts (ppm) |

| ¹³C NMR | Benzyl methylene carbon: ~45-50 ppm[1] | Chemical Shifts (ppm) |

| FT-IR | N-H stretches: 3200-3500 cm⁻¹; Aromatic C-C stretches: 1500-1600 cm⁻¹[1] | Vibrational Frequencies (cm⁻¹) |

| UV-Vis | Primary absorption (π→π*): ~254 nm[1] | Excitation Energies and Oscillator Strengths (nm) |

| Mass Spectrometry | Molecular ion peak: m/z 198; Base peak: m/z 91 (tropylium ion)[1] | N/A |

Experimental and Computational Protocols

Accurate theoretical predictions are contingent on a sound computational methodology, while synthesis protocols are foundational for obtaining the compound for experimental validation.

Synthesis Protocol: Nucleophilic Substitution

A common and straightforward method for synthesizing this compound is through the direct reaction of p-phenylenediamine with benzyl bromide.[1][2]

-

Reactant Preparation : Dissolve p-phenylenediamine in a suitable organic solvent (e.g., ethanol).

-

Addition of Base : Add a base (e.g., potassium carbonate or triethylamine) to the solution to act as a proton scavenger.

-

Benzyl Bromide Addition : Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Reaction Condition : Stir the mixture at room temperature or under gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Work-up and Purification : After completion, the mixture is typically filtered to remove the base. The solvent is evaporated under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Computational Protocol: Density Functional Theory (DFT)

The following protocol outlines a robust framework for performing quantum chemical calculations on this compound, based on established methods for similar aromatic compounds.[4][5]

-

Software : Utilize the Gaussian suite of programs (e.g., Gaussian 16).

-

Methodology : Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which provides a reliable balance of accuracy and computational cost for organic molecules.[6]

-

Basis Set : Use the 6-311++G(d,p) basis set for geometry optimization and frequency calculations to ensure high accuracy.[5]

-

Geometry Optimization : Perform a full geometry optimization of the molecule's ground state without any symmetry constraints. Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation; the absence of imaginary frequencies indicates a stable structure.

-

Property Calculations :

-

Vibrational Frequencies : Calculated from the optimized geometry to predict the IR spectrum. Scaling factors may be applied for better agreement with experimental data.

-

NMR Spectra : Use the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP/6-311++G(d,p) level of theory to calculate ¹H and ¹³C NMR chemical shifts.

-

Electronic Properties : Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions.[7]

-

UV-Vis Spectra : Employ Time-Dependent DFT (TD-DFT) calculations on the optimized structure to predict electronic transitions and the UV-Vis absorption spectrum.

-

Atomic Charges : Calculate Mulliken atomic charges to understand the charge distribution within the molecule.

-

Visualized Workflows and Pathways

Diagrams are essential for illustrating complex relationships and processes in computational chemistry and synthesis.

Caption: A flowchart of the quantum chemical calculation process.

Caption: The synthesis pathway for this compound.

References

An In-depth Technical Guide on the Reaction Mechanism of N1-Benzylbenzene-1,4-diamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1-Benzylbenzene-1,4-diamine, a substituted p-phenylenediamine (PPD), is a compound of interest in various chemical and pharmaceutical applications. Understanding its reaction mechanisms is crucial for optimizing its synthesis, predicting its stability and degradation pathways, and elucidating its biological activity, including its role as an antioxidant and potential toxicological profile. This guide provides a comprehensive overview of the known and inferred reaction mechanisms of this compound, with a focus on its synthesis, oxidation, and hydrolysis pathways. Experimental protocols for key synthetic methods are detailed, and available quantitative data is presented for comparative analysis.

Introduction

This compound, also known as 4-(N-Benzylamino)aniline, is an aromatic diamine with the molecular formula C₁₃H₁₄N₂.[1] Its structure, featuring a primary and a secondary amine on a benzene ring, imparts a rich chemical reactivity. The nucleophilic nature of the amino groups and the potential for oxidation of the aromatic diamine core are central to its chemical behavior.[1] This document consolidates the current understanding of the reaction mechanisms of this compound, drawing from studies on closely related p-phenylenediamine derivatives to build a comprehensive picture.

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound and its analogues. The choice of method often depends on the desired scale, purity, and available starting materials.

Direct Benzylation of p-Phenylenediamine

A common and straightforward method involves the direct reaction of p-phenylenediamine with benzyl bromide in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism.[1][2]

Experimental Protocol:

-

Dissolve p-phenylenediamine in a suitable solvent, such as ethanol.

-

Add a base (e.g., potassium carbonate or triethylamine) to the solution to act as a proton scavenger.

-

Slowly add benzyl bromide to the reaction mixture at room temperature.

-

Stir the reaction mixture for a specified time until the reaction is complete (monitoring by TLC).

-

Isolate the product by filtration and purify by recrystallization or column chromatography.

Reductive Amination

While not explicitly detailed for this compound, a plausible alternative is the reductive amination of 4-aminobenzaldehyde with benzylamine, followed by reduction of the resulting imine.

Reduction of a Nitroaniline Precursor

A high-yield, two-step synthesis has been reported for a similar compound, N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine, which can be adapted for the synthesis of this compound.[3] This involves the nucleophilic aromatic substitution of a protected or masked p-phenylenediamine with a benzyl halide, followed by a reduction step. A general protocol for the reduction of a nitroaniline precursor is as follows:[4]

Experimental Protocol for Reduction of N-benzyl-4-nitroaniline:

-

Dissolve the N-benzyl-4-nitroaniline precursor in hot ethanol.[4]

-

Add iron powder followed by a solution of ammonium chloride in water.[4]

-

Heat the mixture at 80 °C for 1-3 hours, monitoring the reaction by TLC or HPLC.[4]

-

After cooling, quench the reaction with a saturated solution of sodium bicarbonate.[4]

-

Partially evaporate the solvent and extract the residue with dichloromethane.[4]

-

Wash the organic phase with saturated sodium bicarbonate solution and brine.[4]

-

Dry the organic phase over magnesium sulfate and concentrate to dryness to afford the diamine product.[4]

Table 1: Reported Yields for Synthesis of a Related N-Benzyl-diamine

| Step | Reactants | Product | Yield | Reference |

| Nucleophilic Aromatic Substitution | 3,5-bis(trifluoromethyl)benzylamine, 1-fluoro-2-nitrobenzene | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline | 98% | [3] |

| Catalytic Hydrogenation | N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, H₂, Pd-C | N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine | 97% | [3] |

Oxidation Mechanisms

The oxidation of p-phenylenediamines is a critical reaction pathway that is relevant to their applications as antioxidants and their potential toxicity. The oxidation of this compound is expected to proceed through the formation of radical cations and quinonediimine intermediates.

Electrochemical Oxidation

Electrochemical studies on p-phenylenediamine and its N-alkyl derivatives provide significant insight into the oxidation mechanism. The process typically involves a two-electron oxidation to form a quinonediimine species.[5][6]

The proposed mechanism involves the following steps:

-

Initial One-Electron Oxidation: The diamine undergoes a one-electron oxidation to form a radical cation (semiquinone).[1]

-

Second One-Electron Oxidation: The radical cation is further oxidized to a dication, which is in equilibrium with the quinonediimine.

The presence of the benzyl group is expected to influence the oxidation potential. The primary amine is suggested to be more susceptible to oxidation than the secondary amine.[1]

Caption: Proposed electrochemical oxidation pathway of this compound.

Chemical Oxidation and Subsequent Reactions

Chemical oxidation, for instance with hydrogen peroxide, can lead to the formation of reactive quinonediimine intermediates.[7] These intermediates are electrophilic and can undergo further reactions.

-

Hydrolysis: The quinonediimine can be hydrolyzed to form a quinone monoimine and subsequently a benzoquinone.[5]

-

Coupling Reactions: The quinonediimine can react with the parent diamine molecule, leading to the formation of dimers or trimers.[5] This is the basis for the formation of Bandrowski's base from the oxidation of p-phenylenediamine.

Caption: Subsequent reactions of the N-benzyl-p-benzoquinonediimine intermediate.

Table 2: Kinetic Data for the Electrochemical Oxidation of p-Phenylenediamine

| Parameter | Value | Medium | Reference |

| Electron Transfer Rate Constant (k) | 6 x 10⁻⁴ cm/s (Cyclic Voltammetry) | Aqueous acid | [5][6] |

| Electron Transfer Rate Constant (k) | 6.4 x 10⁻⁴ cm/s (Rotating Disk Voltammetry) | Aqueous acid | [5][6] |

Hydrolysis Mechanism

The C-N bonds in p-phenylenediamines can undergo hydrolysis, which is a relevant degradation pathway in aqueous environments. Studies on related PPDs indicate that hydrolysis preferentially targets the aromatic secondary amine. The reaction is propelled by the protonation of the nitrogen atom, followed by aromatic nucleophilic substitution by a water molecule.[8]

The rate of hydrolysis is influenced by the proton affinity of the nitrogen atoms, with a higher proton affinity leading to a shorter half-life.[8]

Caption: Logical workflow for the hydrolysis of this compound.

Table 3: Hydrolysis Half-lives of a Related p-Phenylenediamine Antioxidant (6PPD)

| Initial Concentration (μM) | Half-life (t₁/₂) (hours) | pH | Reference |

| 0.5 | 6.9 | Neutral | [8] |

| 1.5 | 8.1 | Neutral | [8] |

| 5.0 | 10.0 | Neutral | [8] |

Other Reactions

Due to the presence of nucleophilic amino groups, this compound can participate in a variety of other organic reactions:

-

Acylation: Reaction with acylating agents (e.g., acid chlorides or anhydrides) will lead to the formation of amides. Selective acylation of the primary amine is possible under controlled conditions.[1]

-

Condensation: The primary amine can react with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases).[1]

Conclusion

The reaction mechanisms of this compound are governed by the interplay of its primary and secondary amine functionalities and the aromatic ring. While direct mechanistic studies on this specific molecule are limited, a robust understanding can be built by drawing analogies from the well-studied chemistry of p-phenylenediamine and its other N-substituted derivatives. The key reaction pathways include synthesis via direct benzylation or reduction of a nitro-precursor, oxidation proceeding through a radical cation to a reactive quinonediimine intermediate, and hydrolysis via proton-assisted nucleophilic aromatic substitution. Further quantitative kinetic and spectroscopic studies on this compound are warranted to refine these proposed mechanisms and to fully characterize its reactivity profile for advanced applications in research and development.

References

- 1. Buy this compound | 17272-83-2 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. mdpi.com [mdpi.com]

- 4. N*1*-BENZYL-4-CHLORO-BENZENE-1,2-DIAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. helvia.uco.es [helvia.uco.es]

- 6. p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium [helvia.uco.es]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Thermochemical Properties of N1-Benzylbenzene-1,4-diamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Benzylbenzene-1,4-diamine, a substituted aromatic diamine, serves as a versatile intermediate in various fields, including the synthesis of dyes and pharmaceuticals.[1] Understanding its thermochemical properties is crucial for process optimization, safety assessment, and predicting its behavior in biological systems. This guide summarizes the available predicted physicochemical data for this compound and outlines the standard experimental protocols for determining key thermochemical parameters.

Physicochemical Properties of this compound

While experimental thermochemical data such as enthalpy of formation remains elusive in the public domain, several physicochemical properties have been predicted through computational methods. These values provide a useful baseline for further investigation.

| Property | Predicted Value | Unit |

| Molecular Formula | C13H14N2 | - |

| Molar Mass | 198.26 | g/mol |

| Density | 1.153 ± 0.06 | g/cm³ |

| Boiling Point | 366.7 ± 17.0 | °C |

| Flash Point | 206.7 | °C |

| pKa | 6.35 ± 0.10 | - |

Data sourced from ChemBK. It is important to note that these values are predicted and not experimentally verified.[1]

General Experimental Protocols for Thermochemical Analysis

The determination of thermochemical properties for solid organic compounds like this compound typically involves techniques such as Differential Scanning Calorimetry (DSC) and combustion calorimetry.[2][3]

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure changes in heat flow associated with thermal transitions in a material.[4][5] It is widely used to determine melting point, heat of fusion, and heat capacity.[6][7]

Objective: To determine the melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

Reference Preparation: An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature range and heating rate (e.g., 10°C/min).

-

Analysis: The sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen). The difference in heat flow to the sample and reference is measured as a function of temperature.

-

Data Interpretation: The resulting thermogram shows endothermic or exothermic peaks corresponding to thermal events. The onset temperature of the melting peak is taken as the melting point, and the area under the peak is integrated to calculate the enthalpy of fusion.

Combustion Calorimetry

This technique is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be calculated.[2][3] A bomb calorimeter is the standard instrument for these measurements.[8]

Objective: To determine the standard enthalpy of formation.

Methodology:

-

Sample Preparation: A pellet of known mass (typically around 1 gram) of this compound is placed in a crucible within a high-pressure vessel known as a "bomb."

-

Bomb Assembly: A fuse wire is placed in contact with the sample, and the bomb is sealed and pressurized with pure oxygen to approximately 20 atmospheres.[9]

-

Calorimeter Setup: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded precisely.

-

Ignition: The sample is ignited electrically. The complete and rapid combustion releases heat, which is absorbed by the bomb and the surrounding water.

-

Temperature Measurement: The temperature of the water is monitored until it reaches a maximum and then begins to cool. The total temperature change is recorded.

-

Calculation: The heat of combustion is calculated based on the temperature change and the previously determined heat capacity of the calorimeter. The standard enthalpy of formation is then derived using Hess's Law.

Visualizing Experimental and Computational Workflows

Diagrams created using Graphviz illustrate the logical flow of determining thermochemical properties.

Caption: Workflow for Thermochemical Property Determination.

Caption: Detailed Workflow for a DSC Experiment.

References

- 1. chembk.com [chembk.com]

- 2. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 5. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis Doc Brown's advanced level chemistry revision notes [docbrown.info]

- 9. studylib.net [studylib.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of N1-Benzylbenzene-1,4-diamine via Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1-Benzylbenzene-1,4-diamine is a valuable intermediate in organic synthesis, particularly in the development of dyes, pharmaceuticals, and materials.[1] Its structure, featuring both a primary and a secondary aromatic amine, allows for diverse subsequent chemical modifications. Reductive amination is a widely employed and efficient method for the synthesis of secondary and tertiary amines.[2][3] This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. This application note provides a detailed protocol for the synthesis of this compound from p-phenylenediamine and benzaldehyde via reductive amination using sodium borohydride as the reducing agent.

Reaction Principle

The synthesis proceeds in two main steps occurring in a single pot:

-

Imine Formation: The primary amino group of p-phenylenediamine nucleophilically attacks the carbonyl carbon of benzaldehyde, followed by dehydration to form an N-benzylidenebenzene-1,4-diamine (imine) intermediate.

-

Reduction: The imine is then selectively reduced by a hydride-based reducing agent, such as sodium borohydride (NaBH₄), to yield the final product, this compound.

Experimental Protocol

Materials:

-

p-Phenylenediamine

-

Benzaldehyde

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (optional, for elevated temperatures)

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

-